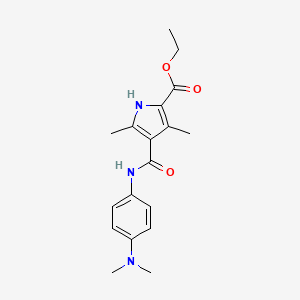
ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the description and properties of a compound can vary based on its structure and the presence of functional groups.
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific information about the molecular structure of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .科学的研究の応用
Chemical Synthesis and Characterization
Ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and related compounds have been a subject of interest in chemical synthesis. For instance, a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized using the amination method and characterized through various spectroscopic techniques (Idhayadhulla, Kumar, & Nasser, 2010).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of similar compounds have been studied extensively. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate (EDPADPC) derived from ethyl 4-acetyl-3,5-dimethyl-1 H -pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde was characterized, indicating its potential as a non-linear optical (NLO) material (Singh, Rawat, & Sahu, 2014).
Reactions with Nucleophiles
The reactivity of similar compounds with O- and N-nucleophiles has been explored. Reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles afforded corresponding pyridine-3-carboxylates, and with N-nucleophiles provided ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates (Gadzhili et al., 2015).
Non-Linear Optical Properties
The non-linear optical properties of these compounds are of particular interest. Ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate and similar compounds have been synthesized and analyzed for their non-linear optical response, a key characteristic for materials used in photonics and optoelectronics (Singh et al., 2015).
Synthesis of Heterocyclic Compounds
These compounds are also used in synthesizing new heterocyclic compounds. A study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed its suitability for forming new heterocyclic structures, which are vital in pharmaceutical and material science research (Singh et al., 2013).
作用機序
Target of Action
For instance, 4-(N,N-Dimethylamino)cinnamoyl-CoA has been reported to interact with Enoyl-CoA hydratase, a mitochondrial enzyme .
Biochemical Pathways
For example, boronic acid derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-24-18(23)16-11(2)15(12(3)19-16)17(22)20-13-7-9-14(10-8-13)21(4)5/h7-10,19H,6H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYACZJCFNDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
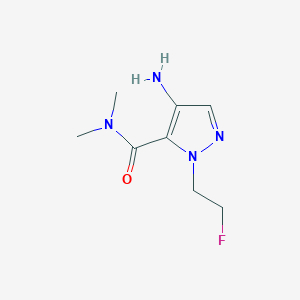

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
![4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799995.png)
![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)
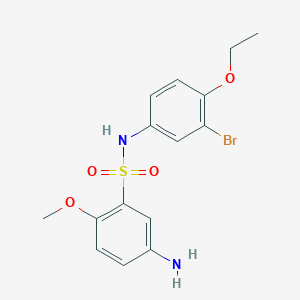
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)
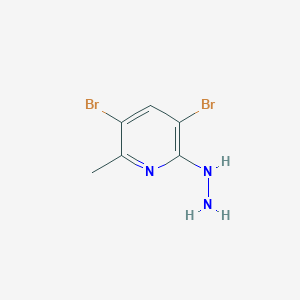
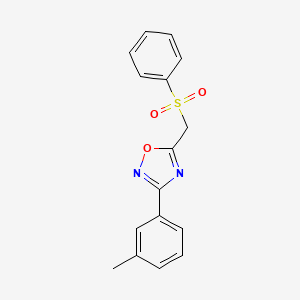
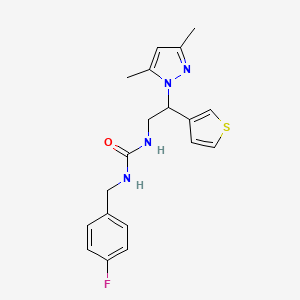
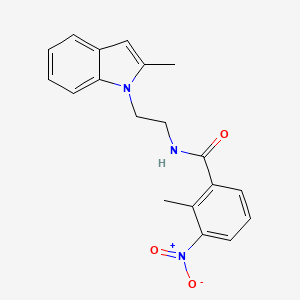
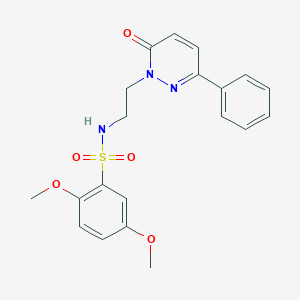
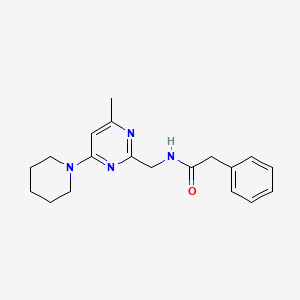
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
